2-Methylimidazo[5,1-b]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo[5,1-b]thiazole, 2-methyl- is a heterocyclic compound that features a fused ring system combining an imidazole and a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[5,1-b]thiazole derivatives typically involves the reaction of 2-aminothiazoles with various electrophiles. One common method includes the reaction of 2-aminothiazole with phenacyl bromides in the presence of a base such as potassium carbonate . Another approach involves the use of microwave irradiation to facilitate the reaction between 2-aminothiazoles and α-bromoketones, resulting in high yields .
Industrial Production Methods: Industrial production methods for imidazo[5,1-b]thiazole derivatives often employ green chemistry principles. For example, the use of polyethylene glycol (PEG-400) as a reaction medium and catalyst under microwave irradiation has been reported to be an efficient and environmentally friendly method .
Analyse Chemischer Reaktionen
Types of Reactions: Imidazo[5,1-b]thiazole, 2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the thiazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[5,1-b]thiazole derivatives, which can exhibit different biological activities depending on the substituents introduced .
Wissenschaftliche Forschungsanwendungen
Imidazo[5,1-b]thiazole, 2-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of imidazo[5,1-b]thiazole, 2-methyl- involves its interaction with various molecular targets. For instance, some derivatives have been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, leading to the disruption of bacterial cell wall synthesis . In cancer cells, certain imidazo[5,1-b]thiazole derivatives induce apoptosis by activating caspases and causing mitochondrial membrane depolarization .
Vergleich Mit ähnlichen Verbindungen
Imidazo[2,1-b]thiazole: Another isomeric form with similar biological activities.
Imidazo[1,2-a]pyridine: Known for its antituberculosis properties.
Thiazole derivatives: These compounds share the thiazole ring and exhibit various biological activities, including antimicrobial and anticancer properties.
Uniqueness: Imidazo[5,1-b]thiazole, 2-methyl- is unique due to its specific ring fusion and the resulting electronic properties, which contribute to its distinct biological activities. Its ability to selectively inhibit certain enzymes and induce apoptosis in cancer cells makes it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C6H6N2S |
---|---|
Molekulargewicht |
138.19 g/mol |
IUPAC-Name |
2-methylimidazo[5,1-b][1,3]thiazole |
InChI |
InChI=1S/C6H6N2S/c1-5-3-8-4-7-2-6(8)9-5/h2-4H,1H3 |
InChI-Schlüssel |
PLXOIVHYYLFHNH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN2C=NC=C2S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.